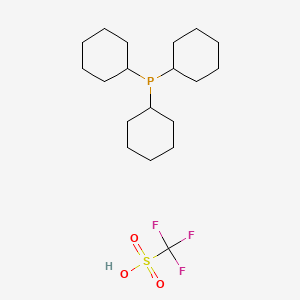
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Functionalization: The porphyrin core is then functionalized with N,N,N-trimethylanilinium groups through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can convert the compound into reduced porphyrin species.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the porphyrin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological systems, particularly in understanding the role of porphyrins in cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, facilitating electron transfer processes. This property is crucial in its role as a catalyst and in photodynamic therapy, where it generates reactive oxygen species to induce cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has similar structural features but different functional groups, leading to distinct properties and applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with unique functional groups that influence its reactivity and applications.
Uniqueness
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis.
Propiedades
Fórmula molecular |
C56H62Cl4N8 |
|---|---|
Peso molecular |
988.9 g/mol |
Nombre IUPAC |
trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57-58H,1-12H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
YBIYVHKBSJIJPU-UHFFFAOYSA-J |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)



![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)


![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)



![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
